molecular formula C11H10N2O3 B12923777 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-20-9

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate

Cat. No.: B12923777
CAS No.: 61316-20-9
M. Wt: 218.21 g/mol
InChI Key: CAVGBNCXAKWEIL-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused pyridine and pyrimidine ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . The reaction is typically carried out at 80°C in the presence of palladium acetate (Pd(OAc)2) and pivalic acid (PivOH) in dimethylformamide (DMF) solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like oxygen, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkenylation reactions yield alkenylated derivatives, while substitution reactions produce substituted pyrido[1,2-a]pyrimidine compounds .

Scientific Research Applications

2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets. For instance, it has been proposed that the compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate apart is its acetate functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

61316-20-9

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

(2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl) acetate

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h3-6H,1-2H3

InChI Key

CAVGBNCXAKWEIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)OC(=O)C

Origin of Product

United States

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